molecular formula C20H27N3O4 B12163251 tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate

tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate

Cat. No.: B12163251
M. Wt: 373.4 g/mol
InChI Key: KFOSMTLWDCILHK-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a propanoyl-linked 2-oxo-2,3-dihydro-1H-indol-3-yl moiety. This structure combines a rigid bicyclic indole scaffold with a flexible piperazine-carboxylate backbone, making it a candidate for medicinal chemistry applications, particularly in targeting protein-protein interactions or enzyme active sites. The tert-butyl group enhances lipophilicity and metabolic stability, while the indole-derived substituent may facilitate hydrogen bonding or π-stacking interactions .

Properties

Molecular Formula

C20H27N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 4-[3-(2-oxo-1,3-dihydroindol-3-yl)propanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)23-12-10-22(11-13-23)17(24)9-8-15-14-6-4-5-7-16(14)21-18(15)25/h4-7,15H,8-13H2,1-3H3,(H,21,25)

InChI Key

KFOSMTLWDCILHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone under acidic conditions.

    Attachment of the Propanoyl Group: The indole derivative is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl intermediate.

    Formation of the Piperazine Derivative: The intermediate is then coupled with tert-butyl piperazine-1-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Solvent recycling and purification steps such as crystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group in the indole moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2,3-dihydro-1H-indole derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its indole moiety is a versatile scaffold in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The indole ring is known for its biological activity, including anti-inflammatory and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The piperazine ring is a common feature in many drugs, contributing to the compound’s pharmacokinetic properties.

Industry

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs share the tert-butyl piperazine-1-carboxylate core but differ in substituent groups. Key comparisons include:

Compound Name Substituent Group Structural Feature Key Difference vs. Target Compound Reference
tert-Butyl 4-(3-(2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl)propanoyl)piperazine-1-carboxylate 3-(Benzoxazolyl)propanoyl Benzoxazole ring replaces dihydroindole; methoxy groups enhance electron density Increased aromaticity and electronic complexity
tert-Butyl 4-(3-(1,3-dioxoisoindolin-2-yl)propyl)piperazine-1-carboxylate 3-(1,3-Dioxoisoindol-2-yl)propyl Isoindole-1,3-dione replaces dihydroindole; propyl linker Higher polarity due to dione moiety
tert-Butyl 4-[(3-amino-5-fluorophenyl)methyl]piperazine-1-carboxylate 3-Amino-5-fluorobenzyl Benzyl group with amino and fluorine substituents Lacks propanoyl spacer; fluorine enhances bioavailability
tert-Butyl 4-(3-methoxy-2-methyl-3-oxopropyl)piperazine-1-carboxylate 3-Methoxy-2-methyl-3-oxopropyl Methyl ester and methoxy groups on propyl chain Aliphatic ester reduces aromatic interactions
tert-Butyl 4-(1H-indol-3-yl)piperazine-1-carboxylate 1H-Indol-3-yl Direct indole attachment without propanoyl linker Reduced conformational flexibility

Key Observations :

  • Linker length and flexibility vary significantly: propyl () vs. propanoyl (target) spacers influence steric accessibility.
  • Electron-withdrawing/donating groups (e.g., fluorine in , methoxy in ) modulate electronic properties and binding affinities.

Divergences :

  • Diazoacetyl derivatives (e.g., ) require specialized reagents (tetramethylguanidine) for diazo group retention .
  • Sulfonyl-containing analogs (e.g., ) involve sulfonylation steps post-piperazine functionalization .

Physicochemical Properties

Available data for select analogs:

Compound (Reference) Molecular Weight Density (g/cm³) Boiling Point (°C) pKa Solubility Insights
Target Compound ~387.4 (calc.) N/A N/A ~6.5 Moderate lipophilicity
286.37 1.073 367.9 6.52 Higher aliphatic character
~401.4 (calc.) N/A N/A N/A Polar (dione moiety)

Key Trends :

  • Lipophilicity : tert-butyl groups universally increase logP values, but polar substituents (e.g., diones , sulfonamides ) counteract this.
  • pKa : Piperazine nitrogens (pKa ~6.5) remain protonatable under physiological conditions, aiding solubility and target binding .

Biological Activity

tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate (CAS Number: 184021-91-8) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and an indole-derived moiety, which is significant for its biological interactions. The molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of 248.28 g/mol.

PropertyValue
CAS Number184021-91-8
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
IUPAC Nametert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Neuropharmacological Effects : Compounds containing indole and piperazine moieties have been associated with modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antidepressant Properties : Some derivatives have shown promise in alleviating symptoms of depression by acting on serotonin receptors.
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds suggest potential applications in cancer therapy.

The biological activity of this compound may involve several mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have been shown to bind selectively to serotonin receptors (5-HT1A and 5-HT2A), influencing mood and behavior.
  • Dopaminergic Activity : The piperazine structure is known for its interaction with dopamine receptors, potentially affecting reward pathways in the brain.

Study 1: Neuropharmacological Assessment

A study published in Pharmacology Biochemistry and Behavior examined the effects of piperazine derivatives on neurotransmitter levels in animal models. The results indicated that these compounds could significantly increase serotonin and dopamine levels, suggesting their potential as antidepressants or anxiolytics .

Study 2: Cytotoxicity Evaluation

Research conducted by Dias da Silva et al. assessed various piperazine derivatives for cytotoxic effects against cancer cell lines. The findings revealed that certain structural modifications enhanced cytotoxicity, indicating that similar modifications might be beneficial for enhancing the therapeutic efficacy of this compound .

Study 3: Binding Affinity Studies

Molecular docking studies have shown that the compound exhibits high binding affinity to serotonin receptors compared to other known ligands. This property may contribute to its potential antidepressant effects .

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